molecular formula C12H14BrClO3 B4272770 ethyl 2-(4-bromo-2-chlorophenoxy)butanoate

ethyl 2-(4-bromo-2-chlorophenoxy)butanoate

Cat. No.: B4272770
M. Wt: 321.59 g/mol
InChI Key: WNSSBPHCVOXZPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-chlorophenoxy)butanoate is an organic compound that belongs to the class of phenoxyalkanoic acid esters It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-chlorophenoxy)butanoate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-bromo-2-chlorophenoxy)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Agricultural Chemistry: It is studied for its potential use in the development of herbicides and pesticides.

    Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-chlorophenoxy)butanoate involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenoxy ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-chlorophenoxy)butanoate can be compared with other phenoxyalkanoic acid esters, such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSSBPHCVOXZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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